molecular formula C16H25ClO6S B14405965 Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol CAS No. 89706-26-3

Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol

Cat. No.: B14405965
CAS No.: 89706-26-3
M. Wt: 380.9 g/mol
InChI Key: LPOBJRLGUKECQH-UHFFFAOYSA-N
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Description

Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a benzene ring substituted with a 5-chlorohexylsulfanyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol typically involves multiple steps:

    Formation of the Benzene Derivative: The benzene ring is first substituted with a 5-chlorohexylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable benzene derivative reacts with 5-chlorohexylsulfanyl chloride in the presence of a base.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via electrophilic aromatic substitution. This can be done using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the benzene derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.

    Reduction: Reduction reactions can target the acetic acid moiety or the benzene ring, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the acetic acid moiety or the benzene ring.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in acid-base reactions. The 5-chlorohexylsulfanyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A benzene ring with a single hydroxyl group.

    Chlorobenzene: A benzene ring with a chlorine atom.

    Benzoic acid: A benzene ring with a carboxylic acid group.

Uniqueness

Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetic acid groups allows for diverse reactivity, while the 5-chlorohexylsulfanyl group adds hydrophobic character and potential for specific interactions with biological targets.

Properties

CAS No.

89706-26-3

Molecular Formula

C16H25ClO6S

Molecular Weight

380.9 g/mol

IUPAC Name

acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol

InChI

InChI=1S/C12H17ClO2S.2C2H4O2/c1-9(13)4-2-3-7-16-12-8-10(14)5-6-11(12)15;2*1-2(3)4/h5-6,8-9,14-15H,2-4,7H2,1H3;2*1H3,(H,3,4)

InChI Key

LPOBJRLGUKECQH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCSC1=C(C=CC(=C1)O)O)Cl.CC(=O)O.CC(=O)O

Origin of Product

United States

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